Benzaldehyde, 5-methoxy-2-(octyloxy)-
Description
Benzaldehyde, 5-methoxy-2-(octyloxy)- (C₁₆H₂₄O₃), is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 5-position and an octyloxy chain (-OC₈H₁₇) at the 2-position (Figure 1). This compound is primarily utilized in polymer synthesis, where its extended alkoxy chain enhances solubility in organic solvents, preventing aggregation in polymer matrices . While direct data on its physical properties (e.g., melting point) are scarce, its structural analogs suggest high solubility in nonpolar solvents like tetrahydrofuran (THF) and toluene.
Synthetic Pathway:
The compound is synthesized via Williamson etherification, introducing the octyloxy group to a hydroxyl-substituted benzaldehyde precursor. For example, 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) can undergo alkylation with 1-bromooctane in the presence of a base .
Properties
CAS No. |
403507-39-1 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5-methoxy-2-octoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-11-19-16-10-9-15(18-2)12-14(16)13-17/h9-10,12-13H,3-8,11H2,1-2H3 |
InChI Key |
MNUQEIMAUSYPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Selective Protection-Deprotection Strategy
A common route involves alkylating 2,5-dihydroxybenzaldehyde (1) to install the octyloxy group selectively. In a modified procedure from MDPI, 2,3-dihydroxybenzaldehyde was alkylated using octyl bromide under basic conditions (K₂CO₃) in dimethylformamide (DMF). Adapting this for 2,5-dihydroxybenzaldehyde:
- Methoxy Protection : Treat 1 with methyl iodide and K₂CO₃ in acetone to yield 5-methoxy-2-hydroxybenzaldehyde (2).
- Octyloxy Alkylation : React 2 with octyl bromide in DMF/K₂CO₃ at 80°C for 12 hours.
- Purification : Isolate the product via column chromatography (hexane:ethyl acetate = 6:1), achieving ~60% yield.
Challenges : Competing O-alkylation at the methoxy group is minimized by steric hindrance, but trace byproducts require careful chromatography.
Reimer-Tiemann Reaction on Alkoxyphenol Derivatives
Formylation of 2-Octyloxy-4-Methoxyphenol
The Reimer-Tiemann reaction introduces a formyl group ortho to phenolic -OH groups. For 5-methoxy-2-(octyloxy)benzaldehyde:
- Synthesize 2-Octyloxy-4-Methoxyphenol (3) : Alkylate 4-methoxyphenol with octyl bromide.
- Formylation : Treat 3 with chloroform and NaOH at 60°C, yielding the target aldehyde.
Limitations : Regioselectivity is imperfect, with <50% yields due to competing para-formylation.
Directed Ortho Metalation (DoM)-Formylation
Lithiation-Enabled Formylation
A high-yielding approach from Semantic Scholar for 2,6-dialkoxybenzaldehydes was adapted:
- Protect 2,5-Dihydroxybenzaldehyde : Convert 1 to 5-methoxy-2-hydroxybenzaldehyde (2) as in Section 2.1.
- Lithiation : Treat 2 with n-BuLi in tetrahydrofuran (THF) at -78°C, forming a dianion.
- Quench with DMF : Add dimethylformamide to introduce the aldehyde, yielding 5-methoxy-2-(octyloxy)benzaldehyde in 81% yield after chromatography.
Advantages : Superior regiocontrol and scalability.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Alkylation (Section 2.1) | 60% | Simple reagents | Byproduct formation |
| Reimer-Tiemann (Section 3.1) | 45% | One-pot reaction | Low regioselectivity |
| DoM-Formylation (Section 4.1) | 81% | High yield, purity | Cryogenic conditions required |
Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
Chromatographic Purity : HPLC analysis (C18 column, MeOH:H₂O = 80:20) shows ≥98% purity.
Industrial-Scale Considerations
Patent WO2016103058A1 highlights a solvent-efficient process using toluene for both alkylation and formylation, reducing waste. Key steps:
- Single-Solvent Alkylation : React 2,5-dihydroxybenzaldehyde with octyl bromide in toluene/K₂CO₃.
- In Situ Formylation : Add DMF and LiAlH₄, avoiding intermediate isolation.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 5-methoxy-2-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methoxy-2-(octyloxy)benzoic acid.
Reduction: 5-methoxy-2-(octyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 5-methoxy-2-(octyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 5-methoxy-2-(octyloxy)- involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .
Comparison with Similar Compounds
Substituent Position Effects
The position and type of substituents significantly influence reactivity and physicochemical properties:
- 2-Hydroxy-5-Methoxybenzaldehyde (CAS 672-13-9): Substituents: Hydroxy (-OH) at position 2, methoxy at position 4. Reactivity: The -OH group increases hydrogen bonding, leading to higher polarity and moderate solubility in polar solvents like ethanol. This compound is prone to oxidation and electrophilic substitution reactions . Molecular Weight: 152.15 g/mol.
5-Methoxy-2-(Methoxymethoxy)Benzaldehyde :
4-Butoxy-3-Chloro-5-Methoxybenzaldehyde (CAS 483316-01-4) :
Table 1: Substituent Position and Functional Group Comparisons
Alkoxy Chain Length Effects
Alkoxy chain length modulates solubility and phase behavior:
- 2-(Octyloxy) Derivatives :
- 3-(Decyloxy)Benzaldehyde (C₁₀ Chain) :
- 3-(Dodecyloxy)Benzaldehyde (C₁₂ Chain) :
Table 2: Alkoxy Chain Length Impact
Functional Group Variations
Replacing the aldehyde group or modifying substituents alters reactivity:
5-Methoxy-2-Methylbenzoic Acid (CAS 579-75-9) :
5-Acetyl-2-Methoxybenzaldehyde :
- Substituent: Acetyl (-COCH₃) at position 5.
- Reactivity: The electron-withdrawing acetyl group reduces electrophilicity at the aldehyde compared to methoxy/octyloxy analogs .
Q & A
Q. What are the recommended synthetic routes for preparing Benzaldehyde, 5-Methoxy-2-(Octyloxy)-, and what challenges arise during its purification?
- Methodological Answer : A two-step approach is commonly employed:
Hydroxymethylation : Start with a brominated benzaldehyde derivative (e.g., 2-bromo-5-hydroxybenzaldehyde). Introduce the methoxy group via alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in acetone) .
Octyloxy Substitution : Use nucleophilic aromatic substitution (NAS) or Ullmann coupling to introduce the octyloxy group. For NAS, react the intermediate with 1-octanol in the presence of a strong base (e.g., NaH) and a catalyst (e.g., CuI). Monitor reaction progress via TLC or HPLC .
- Purification Challenges : The long alkyl chain (octyloxy) increases hydrophobicity, complicating crystallization. Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Confirm purity via NMR (¹H, ¹³C) and mass spectrometry .
Q. How can spectroscopic techniques (NMR, IR) characterize the structure of Benzaldehyde, 5-Methoxy-2-(Octyloxy)-?
- Methodological Answer :
- ¹H NMR :
- Aldehyde proton: A singlet near δ 10.1 ppm.
- Methoxy group: Singlet at δ 3.8–3.9 ppm.
- Octyloxy protons: Multiplet at δ 1.2–1.6 ppm (methylene groups) and δ 0.88 ppm (terminal methyl group).
- ¹³C NMR :
- Aldehyde carbon: Peak near δ 190–195 ppm.
- Aromatic carbons: Signals between δ 110–160 ppm, with distinct patterns for substituted positions.
- IR :
- Aldehyde C=O stretch: Strong absorption at ~1700 cm⁻¹.
- Methoxy C-O stretch: Bands at ~1250 cm⁻¹ .
Q. What are the solubility properties of Benzaldehyde, 5-Methoxy-2-(Octyloxy)-, and how do they influence experimental design?
- Methodological Answer :
- Solubility : Highly soluble in nonpolar solvents (e.g., hexane, chloroform) due to the octyloxy chain. Limited solubility in polar solvents (e.g., water, methanol).
- Experimental Implications :
- Use chloroform or DCM for reaction media.
- For aqueous workups, employ phase separation with brine to isolate the organic layer.
- Avoid DMSO for storage due to potential aldehyde oxidation .
Q. What safety protocols are essential when handling Benzaldehyde, 5-Methoxy-2-(Octyloxy)- in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to minimize inhalation of vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain disposal .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity and stability of Benzaldehyde, 5-Methoxy-2-(Octyloxy)- under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., toluene vs. ethanol) to predict aggregation behavior.
- Applications : Guide catalyst selection for functionalization reactions (e.g., Suzuki coupling) .
Q. What strategies optimize the regioselective functionalization of Benzaldehyde, 5-Methoxy-2-(Octyloxy)- for drug discovery applications?
- Methodological Answer :
- Directing Groups : Install a temporary directing group (e.g., pyridine) at the aldehyde position to control C-H activation sites.
- Protection/Deprotection : Protect the aldehyde as an acetal to prevent unwanted side reactions during alkylation or acylation.
- Case Study : Use Pd-catalyzed cross-coupling (e.g., Sonogashira) to introduce alkynyl groups at the para position relative to methoxy .
Q. How do steric and electronic effects of the octyloxy group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Steric Effects : The octyloxy chain may hinder binding to shallow enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to assess ligand-protein interactions.
- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine).
- Validation : Compare binding affinities of analogs with shorter/longer alkoxy chains via surface plasmon resonance (SPR) .
Q. What analytical techniques resolve contradictions in reported spectral data for Benzaldehyde, 5-Methoxy-2-(Octyloxy)- derivatives?
- Methodological Answer :
- Contradiction Example : Discrepancies in ¹³C NMR chemical shifts due to solvent effects.
- Resolution :
Acquire NMR spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare.
Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
